(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid
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Overview
Description
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid is a cyclic amino acid with a unique structure characterized by an eight-membered ring containing both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-aminocyclooct-4-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of a linear precursor containing an amino group and a carboxylic acid group. This can be achieved through intramolecular reactions facilitated by catalysts or specific reaction conditions such as heat or pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired cyclization. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein folding.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-8-aminocyclooct-4-ene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane derivatives: Compounds with similar ring structures but different functional groups.
Amino acids: Other cyclic amino acids such as proline and pipecolic acid.
Uniqueness
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid is unique due to its specific ring size and the presence of both an amino group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1- |
InChI Key |
UPJMACBYICUIDP-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC(C(CC/C=C1)N)C(=O)O |
Canonical SMILES |
C1CC(C(CCC=C1)N)C(=O)O |
Origin of Product |
United States |
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